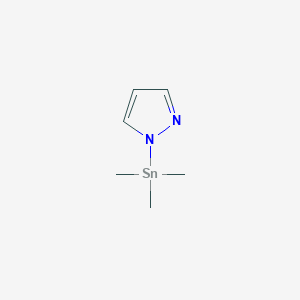

1-(Trimethylstannyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-(Trimethylstannyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylstannyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

45653-18-7 |

|---|---|

Molecular Formula |

C6H12N2Sn |

Molecular Weight |

230.88 g/mol |

IUPAC Name |

trimethyl(pyrazol-1-yl)stannane |

InChI |

InChI=1S/C3H3N2.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;/q-1;;;;+1 |

InChI Key |

JEVYUPNXQZXXPA-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)N1C=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-(Trimethylstannyl)-1H-pyrazole

Introduction

Organotin compounds, particularly those incorporating heterocyclic moieties, represent a fascinating class of molecules with diverse applications in organic synthesis, catalysis, and materials science. Among these, N-stannylated heterocycles are valuable reagents and intermediates. This guide focuses on the comprehensive structural elucidation of a representative member of this family: 1-(Trimethylstannyl)-1H-pyrazole. For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular architecture and spectroscopic fingerprint of such compounds is paramount for their effective utilization.

This technical guide provides a holistic approach to the structural characterization of 1-(Trimethylstannyl)-1H-pyrazole. We will delve into the synthetic rationale, and then systematically explore the application of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its unambiguous identification and structural confirmation. The principles and experimental considerations discussed herein are broadly applicable to the wider class of organotin-heterocycle compounds.

Synthesis and Rationale

The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is typically achieved through the reaction of a pyrazole salt with a trimethyltin halide, a common strategy for the formation of Sn-N bonds. A robust and frequently employed method involves the deprotonation of pyrazole with a suitable base to form the pyrazolide anion, which then acts as a nucleophile, displacing a halide from trimethyltin chloride.

Synthetic Workflow

Caption: Synthetic pathway for 1-(Trimethylstannyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole

This protocol is based on established methods for the N-stannylation of azoles.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide.

-

Stannylation: Dissolve trimethyltin chloride (Me₃SnCl, 1.0 eq) in anhydrous THF and add it dropwise to the pyrazolide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 1-(Trimethylstannyl)-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unequivocal structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For organotin compounds, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn, provides a wealth of structural information.

The ¹H NMR spectrum will show signals for the protons of the pyrazole ring and the methyl groups of the trimethylstannyl moiety.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3, H-5 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 | Protons on the pyrazole ring adjacent to the nitrogen atoms. |

| H-4 | 6.2 - 6.4 | Triplet (t) | 2.0 - 3.0 | Proton on the C-4 position of the pyrazole ring. |

| Sn(CH₃)₃ | 0.3 - 0.6 | Singlet (s) with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz | Protons of the three equivalent methyl groups attached to the tin atom. |

Rationale: The chemical shifts of the pyrazole protons are influenced by the aromatic nature of the ring and the presence of the electropositive trimethylstannyl group. The protons of the trimethylstannyl group appear in the characteristic upfield region for organotin compounds. The presence of tin satellites flanking the main singlet of the methyl protons is a definitive indicator of the Sn-C bond.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3, C-5 | 138 - 142 | Carbons of the pyrazole ring adjacent to the nitrogen atoms. |

| C-4 | 105 - 108 | Carbon at the C-4 position of the pyrazole ring. |

| Sn(CH₃)₃ | -8 to -4 | Highly shielded methyl carbons directly attached to the tin atom. |

Rationale: The chemical shifts of the pyrazole carbons are consistent with their positions in the aromatic heterocycle. The carbons of the trimethylstannyl group are highly shielded and appear at a characteristic upfield chemical shift.

¹¹⁹Sn NMR is a crucial technique for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.

Predicted ¹¹⁹Sn NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹¹⁹Sn | +50 to +80 | The chemical shift is in the typical range for four-coordinate tetraorganotin compounds where tin is bonded to nitrogen. |

Rationale: The ¹¹⁹Sn chemical shift provides direct insight into the electronic environment of the tin nucleus. For a four-coordinate tin atom in a trimethylstannyl group attached to a nitrogen atom of a pyrazole ring, the chemical shift is expected in the downfield region relative to tetramethyltin (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretching (aromatic) | Vibrations of the C-H bonds on the pyrazole ring. |

| 2980 - 2900 | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the trimethylstannyl group. |

| ~1590, ~1480 | C=C and C=N stretching | Ring stretching vibrations of the pyrazole moiety. |

| ~770 | Sn-C stretching | Characteristic stretching vibration of the tin-carbon bonds. |

Rationale: The IR spectrum will be characterized by the absorptions of the pyrazole ring and the trimethylstannyl group. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the substitution at the N-1 position of the pyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z | Fragment | Rationale |

| [M]+ | [C₆H₁₂N₂Sn]+ | Molecular ion peak. The isotopic pattern of tin (multiple isotopes) will be a key diagnostic feature. |

| [M - CH₃]+ | [C₅H₉N₂Sn]+ | Loss of a methyl group from the trimethylstannyl moiety, a common fragmentation pathway for organotin compounds. |

| [Sn(CH₃)₃]+ | [C₃H₉Sn]+ | Trimethyltin cation. |

| [C₃H₃N₂]+ | Pyrazolyl fragment | Cleavage of the Sn-N bond. |

Rationale: The mass spectrum will show the molecular ion with a characteristic isotopic cluster for tin. The fragmentation pattern will be dominated by the loss of methyl groups from the tin atom and the cleavage of the tin-nitrogen bond.

Data Summary and Workflow Visualization

The following diagram illustrates the integrated workflow for the structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole, from synthesis to comprehensive spectroscopic analysis.

Caption: Integrated workflow for the structural elucidation.

Conclusion

The structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole requires a synergistic application of modern spectroscopic techniques. Multinuclear NMR spectroscopy, in particular, provides definitive evidence for the connectivity of the trimethylstannyl group to the nitrogen atom of the pyrazole ring. Complemented by IR spectroscopy and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The methodologies and expected spectral data presented in this guide serve as a robust framework for researchers working with this and related organotin-heterocyclic compounds, ensuring confidence in their synthesis and subsequent applications.

References

-

Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-191. [Link]

- Jain, A., Saxena, S., & Rai, A. K. (1991). Synthesis, characterisation and spectral (IR, 1H, 13C and 119Sn NMR) studies of some organotin(IV) complexes of 4-acyl-2, 4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Indian Journal of Chemistry, 30A, 881-885.

- Wrackmeyer, B. (2006). ¹¹⁹Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 58, 1-56.

- Elguero, J., & Yranzo, G. I. (1990). N-Stannyl derivatives of azoles. A review. Journal of Organometallic Chemistry, 384(1-2), 1-13.

A Comprehensive Technical Guide to the Synthesis of 1-(Trimethylstannyl)-1H-pyrazole

Foreword: The Strategic Value of Stannylated Heterocycles

In the landscape of modern synthetic chemistry, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Among the vast arsenal of organometallic reagents, stannylated heterocycles represent a class of uniquely stable and versatile building blocks. 1-(Trimethylstannyl)-1H-pyrazole, the subject of this guide, is a prime exemplar. Its utility, primarily as a robust coupling partner in palladium-catalyzed reactions, allows for the direct introduction of the pyrazole moiety—a privileged scaffold in medicinal chemistry and materials science—into complex molecular architectures.[1][2] This guide moves beyond a mere recitation of steps; it aims to provide the practicing researcher with a deep, mechanistic understanding of the synthesis, the critical logic behind each experimental choice, and the stringent safety protocols required when handling highly toxic organotin compounds.

The Core Principle: N-H Deprotonation and Stannylation

The synthesis of 1-(Trimethylstannyl)-1H-pyrazole hinges on a fundamental acid-base reaction followed by nucleophilic substitution. The pyrazole ring possesses an acidic N-H proton (pKa ≈ 14.2 in water), which can be readily removed by a sufficiently strong base to generate the corresponding pyrazolide anion. This anion is a potent nucleophile that can then react with an electrophilic tin species, typically trimethyltin chloride, to form the desired N-Sn bond.

The choice of base is a critical parameter dictated by the acidity of the pyrazole N-H. While weaker bases could establish an equilibrium, for a quantitative and irreversible reaction, a strong base is essential. Common choices include:

-

Sodium Hydride (NaH): A non-nucleophilic base that deprotonates the pyrazole to form the sodium pyrazolide salt and hydrogen gas. Its insolubility in common organic solvents necessitates a heterogeneous reaction, but the evolution of H₂ provides a convenient visual indicator of reaction progress.

-

n-Butyllithium (n-BuLi): A powerful organolithium base that provides a rapid and clean deprotonation in a homogeneous solution. However, it requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions with the solvent or electrophile.

-

Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often preferred when the substrate contains base-sensitive functional groups.

The electrophile, trimethyltin chloride ((CH₃)₃SnCl) , is a commercially available and commonly used source of the trimethylstannyl group.[3] It is a white, malodorous solid that is sensitive to moisture.[3] The reaction proceeds via a nucleophilic attack of the pyrazolide anion on the electrophilic tin atom, displacing the chloride ion.

Mechanism of N-Stannylation

The reaction follows a straightforward two-step sequence: deprotonation followed by nucleophilic substitution.

Caption: The two-step mechanism for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.

Critical Safety Mandate: Handling Organotin Compounds

Before proceeding to any experimental work, it is imperative to understand the significant hazards associated with organotin compounds. Trimethyltin chloride and its derivatives are potent neurotoxins and exhibit high acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6]

MANDATORY SAFETY PROTOCOLS:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with robust airflow to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves. Organotins can penetrate standard latex gloves. Change gloves immediately upon any suspected contact.

-

Eye Protection: Chemical splash goggles are required at all times.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Waste Disposal: All organotin-contaminated waste, including reaction residues, contaminated glassware, and used PPE, must be segregated into a dedicated, clearly labeled hazardous waste container for organotin compounds.

-

Quenching: Unused reagents and reaction mixtures must be quenched carefully in the fume hood, typically by slow addition to a solution of potassium fluoride (KF) in a protic solvent, which precipitates less toxic, insoluble tin fluorides.

Failure to adhere to these protocols can result in severe health consequences, including lasting neurological damage.[5][6]

Field-Proven Experimental Protocol

This protocol describes the synthesis of 1-(Trimethylstannyl)-1H-pyrazole on a 50 mmol scale using sodium hydride as the base. This method is chosen for its operational simplicity and the clear visual endpoint of hydrogen evolution.

Reagents and Equipment

| Item | Quantity/Specification | Purpose |

| Pyrazole | 3.40 g (50.0 mmol) | Starting material |

| Sodium Hydride (NaH) | 2.40 g (60.0 mmol, 60% dispersion in mineral oil) | Deprotonating agent |

| Trimethyltin Chloride | 10.96 g (55.0 mmol) | Stannylating agent |

| Anhydrous Tetrahydrofuran (THF) | 250 mL | Reaction solvent |

| Hexanes (anhydrous) | ~50 mL | For washing NaH |

| Saturated NH₄Cl (aq.) | 100 mL | Aqueous quench |

| Brine | 50 mL | Washing organic layer |

| Anhydrous MgSO₄ or Na₂SO₄ | ~10 g | Drying agent |

| Equipment | ||

| 500 mL 3-neck RBF | Reaction vessel | |

| Magnetic Stirrer & Stir Bar | Agitation | |

| Septa, Needles, Syringes | Inert atmosphere transfers | |

| Condenser with N₂/Ar inlet | Maintain inert atmosphere | |

| Addition Funnel | Controlled addition of reagents | |

| Ice Bath | Temperature control | |

| Schlenk line or N₂/Ar manifold | Source of inert gas | |

| Rotary Evaporator | Solvent removal | |

| Distillation Apparatus | Product purification |

Step-by-Step Methodology

Caption: A streamlined workflow for the synthesis of 1-(trimethylstannyl)-1H-pyrazole.

-

Preparation (Inert Atmosphere): Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser topped with a nitrogen/argon inlet, and two rubber septa. Flame-dry the entire apparatus under vacuum or in an oven and allow it to cool to room temperature under a positive pressure of inert gas.

-

Base Preparation: In the reaction flask, weigh the sodium hydride (60% dispersion). Using a cannula or syringe, wash the NaH three times with anhydrous hexanes (~15-20 mL each time) to remove the protective mineral oil, allowing the solid to settle and carefully removing the hexane supernatant each time. Dry the resulting grey powder under a stream of nitrogen.

-

Solvent Addition: Add 150 mL of anhydrous THF to the washed NaH.

-

Deprotonation: Dissolve the pyrazole in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH/THF slurry at 0 °C (ice bath). Causality: A slow, controlled addition is crucial to manage the exothermic reaction and the rate of hydrogen gas evolution, which is vented through the condenser outlet to a bubbler.

-

Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, resulting in a slurry of sodium pyrazolide.

-

Stannylation: Dissolve the trimethyltin chloride in 50 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.

-

Quenching: Cool the flask back to 0 °C and very slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted NaH. Caution: This process can be vigorous if excess NaH is present.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate (~50 mL portions). Combine all organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product, a colorless to pale yellow oil, is then purified by vacuum distillation to yield 1-(Trimethylstannyl)-1H-pyrazole.

Product Characterization & Data

The final product should be a colorless liquid. Proper characterization is essential to confirm its identity and purity.

| Parameter | Expected Value / Observation |

| Appearance | Colorless liquid |

| Yield | Typically 75-90% |

| Boiling Point | ~70-75 °C at ~15 mmHg (literature dependent) |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, pyrazole C3-H), ~7.4 (d, 1H, pyrazole C5-H), ~6.2 (t, 1H, pyrazole C4-H), ~0.4 (s, 9H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites) |

| ¹³C NMR (CDCl₃) | δ ~142 (C3), ~130 (C5), ~106 (C4), ~ -7 (Sn(CH₃)₃) |

| ¹¹⁹Sn NMR (CDCl₃) | A single resonance, typically in the range of δ +50 to +100 ppm (relative to SnMe₄) |

Application in Synthesis: The Stille Cross-Coupling Reaction

The primary value of 1-(Trimethylstannyl)-1H-pyrazole lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[7][8] This palladium-catalyzed reaction allows for the formation of a new C-N bond between the pyrazole nitrogen and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[9][10] This provides a powerful and direct route to N-substituted pyrazoles, which are often challenging to synthesize via other methods due to regioselectivity issues.[11]

General Stille Coupling Scheme: An aryl halide (R-X) is coupled with 1-(trimethylstannyl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and often a ligand to yield the N-arylpyrazole product and trimethyltin halide as a byproduct. The reaction is valued for its tolerance of a wide variety of functional groups.[8]

Conclusion

The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is a robust and reproducible procedure, providing access to a highly valuable synthetic intermediate. The success of this synthesis is predicated on a solid understanding of the underlying acid-base chemistry, the meticulous maintenance of anhydrous and inert conditions, and, most importantly, an unwavering commitment to the stringent safety protocols required for handling acutely toxic organotin reagents. When executed with care and precision, this protocol empowers researchers to efficiently generate a key building block for advanced applications in drug discovery and materials science.

References

-

REWE Group. Organotin Compounds. [Link]

-

Ishaq, M. (1975). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 12, 127-130. [Link]

-

Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]

-

Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]

-

Fagnou, K., & Lautens, M. (2004). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 43(2), 220-223. [Link]

-

Kiselyov, A. S. (2005). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 44(48), 7912-7915. [Link]

-

Peshkov, V. A., & Pereshivko, O. P. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 215-220. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-205. [Link]

-

Wikipedia. Trimethyltin chloride. [Link]

-

Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

-

Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915-5923. [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

- 3. Trimethyltin chloride - Wikipedia [en.wikipedia.org]

- 4. rewe-group.com [rewe-group.com]

- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(Trimethylstannyl)-1H-pyrazole: Synthesis, Reactivity, and Applications for the Modern Researcher

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery and materials science. Its remarkable versatility is evidenced by its presence in a multitude of blockbuster pharmaceuticals, where it serves as a key pharmacophore responsible for a wide spectrum of biological activities. The pyrazole motif is a prominent feature in drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and a growing number of kinase inhibitors for cancer therapy. This widespread success stems from the pyrazole ring's unique electronic properties, its capacity for hydrogen bonding, and its ability to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles. Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, ligands for catalysis, and advanced materials.

This guide focuses on a particularly valuable, yet specialized, derivative: 1-(Trimethylstannyl)-1H-pyrazole . This organometallic reagent is a powerful intermediate for the synthesis of complex N-substituted pyrazoles, which are often challenging to prepare via traditional methods. The introduction of the trimethylstannyl group at the N1 position transforms the pyrazole into a versatile building block for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the synthesis, handling, and reactivity of this compound is therefore of significant interest to researchers engaged in the design and synthesis of novel pyrazole-containing molecules.

1-(Trimethylstannyl)-1H-pyrazole: Compound Profile

While a specific CAS number for 1-(Trimethylstannyl)-1H-pyrazole is not readily found in major chemical databases, which suggests its primary role as a synthetic intermediate rather than a commercial product, its parent compound, 1H-pyrazole , is registered under CAS Number 288-13-1 [1][2]. The structure of 1-(Trimethylstannyl)-1H-pyrazole is characterized by a trimethyltin group covalently bonded to one of the nitrogen atoms of the pyrazole ring.

Molecular Structure:

The presence of the organotin moiety dramatically influences the reactivity of the pyrazole ring, making the C-Sn bond a handle for a wide array of synthetic transformations.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is typically achieved through the reaction of pyrazole with a suitable organotin halide in the presence of a base. A general and reliable method involves the deprotonation of pyrazole with a strong base, such as sodium hydride or an organolithium reagent, to form the pyrazolide anion, which then acts as a nucleophile to displace a halide from trimethyltin chloride.

Experimental Protocol: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole

This protocol is a representative procedure and should be performed by trained chemists under appropriate safety precautions.

Materials:

-

1H-Pyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyltin chloride (Me3SnCl)

-

Anhydrous hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: A solution of 1H-pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrazolide salt.

-

Stannylation: The reaction mixture is cooled back to 0 °C, and a solution of trimethyltin chloride (1.05 equivalents) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-(Trimethylstannyl)-1H-pyrazole.

Causality in Experimental Design:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organometallic reagents, such as the intermediate pyrazolide anion and the final product, can be sensitive to moisture and oxygen.

-

Anhydrous Solvents: The presence of water would quench the strong base and the reactive intermediates, thus inhibiting the reaction.

-

Controlled Addition: The dropwise addition of reagents, particularly at low temperatures, helps to control the exothermicity of the reaction and prevent side reactions.

Synthetic Workflow Diagram:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This methodology provides a powerful and regioselective route to N-aryl pyrazoles, which are a common motif in pharmacologically active compounds. The mild reaction conditions of the Stille coupling tolerate a wide range of functional groups, making it a highly versatile tool in complex molecule synthesis.[3]

Spectroscopic Characterization

The structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~7.5 | d | ~2.0 | H5-pyrazole |

| ~7.3 | d | ~1.5 | H3-pyrazole | |

| ~6.2 | t | ~2.0 | H4-pyrazole | |

| ~0.4 | s | -Sn(CH₃)₃ | ||

| ¹³C NMR | ~140 | C5-pyrazole | ||

| ~130 | C3-pyrazole | |||

| ~105 | C4-pyrazole | |||

| ~-8 | -Sn(CH₃)₃ | |||

| Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is estimated based on known spectra of similar pyrazole derivatives. | ||||

| [4][5][6][7][8] |

Applications in Drug Discovery and Beyond

The ability to synthesize a diverse library of N-substituted pyrazoles using 1-(Trimethylstannyl)-1H-pyrazole as a key intermediate is of immense value to drug discovery programs. Many kinase inhibitors, for example, feature an N-aryl pyrazole core that is crucial for binding to the target protein. The Stille coupling allows for the rapid exploration of various aryl and heteroaryl substituents at this position, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Beyond drug discovery, functionalized pyrazoles are used in:

-

Agrochemicals: As herbicides and insecticides.

-

Materials Science: In the development of polymers and dyes.

-

Coordination Chemistry: As ligands for metal catalysts.

Conclusion

1-(Trimethylstannyl)-1H-pyrazole is a highly valuable synthetic intermediate that provides an efficient and versatile route to N-substituted pyrazoles. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, has made it an indispensable tool for medicinal chemists and researchers in various fields. While its handling requires care due to the nature of organotin compounds, the synthetic advantages it offers in the construction of complex molecular architectures are undeniable. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any scientist looking to leverage the power of the pyrazole scaffold in their research endeavors.

References

-

Schirrmacher, R., et al. (2011). Cross-Coupling Reactions as a Valuable Tool for the Preparation of PET Radiotracers. PMC. Available at: [Link]

-

Herber, C., et al. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available at: [Link]

-

Teixeira, M., & Guedes, R. C. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

-

Hanamoto, T., et al. (2008). Reaction of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and Its Application to N-Methyl-chromeno[2,3-d]pyrazol-9-one Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Hanamoto, T., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. PubMed. Available at: [Link]

-

Yagi, K., et al. (1997). SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar. Available at: [Link]

-

Pharmaffiliates. 1H-Pyrazole. Available at: [Link]

-

Venkateswarlu, V., et al. (2018). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available at: [Link]

-

Provasi, P., et al. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. PubMed. Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

-

Mkhonazi, B., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Chemsrc. 1-(Trimethylsilyl)-1H-pyrazole. Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 288-13-1|1H-Pyrazole|BLD Pharm [bldpharm.com]

- 3. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 7. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Trimethylstannyl)-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Trimethylstannyl)-1H-pyrazole, a significant organometallic reagent in contemporary chemical synthesis. This document elucidates its fundamental chemical and physical properties, including its molecular weight and spectroscopic characteristics. Detailed methodologies for its synthesis are presented, with a focus on the underlying reaction mechanisms and experimental considerations. Furthermore, this guide explores the diverse applications of 1-(Trimethylstannyl)-1H-pyrazole in drug discovery and materials science, highlighting its role as a versatile building block. Safety protocols and handling procedures for organotin compounds are also critically addressed to ensure safe laboratory practices. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Pyrazole Scaffold and Organotin Reagents

The pyrazole nucleus is a five-membered heterocyclic motif containing two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents.

Organotin compounds, characterized by a tin-carbon bond, have emerged as versatile reagents in organic synthesis.[3] Their utility stems from their role in cross-coupling reactions, such as the Stille coupling, which facilitates the formation of carbon-carbon bonds.[4] The introduction of a trimethylstannyl group onto the pyrazole ring, as in 1-(Trimethylstannyl)-1H-pyrazole, combines the desirable properties of both moieties, creating a powerful synthetic intermediate.

This guide will delve into the specifics of 1-(Trimethylstannyl)-1H-pyrazole, offering a detailed examination of its molecular characteristics and synthetic utility.

Core Molecular and Physical Properties

A foundational understanding of the physicochemical properties of 1-(Trimethylstannyl)-1H-pyrazole is essential for its effective application and safe handling.

Molecular Weight and Structure

The molecular formula for 1-(Trimethylstannyl)-1H-pyrazole is C6H12N2Sn. Its molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

The structure consists of a pyrazole ring where the hydrogen atom on one of the nitrogen atoms is replaced by a trimethylstannyl group.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrazole | C3H4N2 | 68.08[5][6] |

| Trimethylstannyl group | (CH3)3Sn | ~163.81 |

| 1-(Trimethylstannyl)-1H-pyrazole | C6H12N2Sn | ~231.89 |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring, typically in the aromatic region, and a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom. The chemical shift of the methyl protons would be in the upfield region, characteristic of methyl groups attached to a metal.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the pyrazole ring and a signal for the methyl carbons of the trimethylstannyl group.

-

¹¹⁹Sn NMR: This is a powerful technique for characterizing organotin compounds. The chemical shift of the tin-119 nucleus is highly sensitive to its coordination environment and the nature of the organic substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyrazole ring, as well as vibrations associated with the Sn-C bonds.

Synthesis of 1-(Trimethylstannyl)-1H-pyrazole: A Step-by-Step Protocol

The synthesis of N-stannylpyrazoles can be achieved through several methods. A common and effective approach involves the reaction of a pyrazole with an organotin halide in the presence of a base. The following protocol outlines a general procedure for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.

Reaction Principle

The synthesis is based on the deprotonation of the N-H proton of the pyrazole ring by a suitable base to form a pyrazolate anion. This nucleophilic anion then displaces the halide from the trimethyltin halide, forming the desired N-Sn bond.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.

Detailed Protocol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the lithium pyrazolate.

-

Stannylation: Add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(Trimethylstannyl)-1H-pyrazole.

Applications in Drug Development and Organic Synthesis

The unique reactivity of 1-(Trimethylstannyl)-1H-pyrazole makes it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Stille Cross-Coupling Reactions

The primary application of this reagent is in palladium-catalyzed Stille cross-coupling reactions.[4] In these reactions, the trimethylstannyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This allows for the direct introduction of a pyrazole moiety into a wide range of organic scaffolds.

Sources

An In-depth Technical Guide to Trimethylstannyl Pyrazole Reagents: Synthesis, Reactivity, and Application in Modern Drug Discovery

Executive Summary for the Senior Scientist

In the landscape of modern medicinal chemistry, the pyrazole motif is a privileged scaffold, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3] Its successful incorporation into complex molecular architectures frequently relies on robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Stille cross-coupling reaction stands out for its remarkable functional group tolerance and the stability of its organostannane reagents.[4][5] This guide provides a deep dive into a specific, highly reactive class of these reagents: trimethylstannyl pyrazoles. We will move beyond simple protocols to explore the underlying principles governing their synthesis, reactivity, and application, with a focus on the practical considerations essential for drug development professionals. We will dissect the causal factors behind experimental choices, from reagent selection to purification strategies designed to mitigate the primary drawback of this chemistry: organotin toxicity.

The Strategic Advantage of Trimethylstannyl Pyrazoles

While several cross-coupling methods exist for forging carbon-carbon bonds, the Stille reaction, utilizing organostannanes, offers distinct advantages. Organotin reagents are generally stable to air and moisture, can be purified via chromatography, and are compatible with a wide array of functional groups, a critical feature in multi-step synthesis of complex drug molecules.[6][7]

Within the organostannane family, the choice between trimethylstannyl and the more common tributylstannyl analogues is a critical decision driven by a trade-off between reactivity and safety.

-

Enhanced Reactivity: The transmetalation step, often rate-limiting in the Stille cycle, is significantly faster for trimethylstannyl reagents compared to their tributyl counterparts.[8] This heightened reactivity can lead to higher yields, shorter reaction times, and success in cases where bulkier stannanes fail.

-

Toxicity Profile: A significant drawback is the substantially higher toxicity of trimethyltin compounds, which are estimated to be about 1,000 times more toxic than tributyltin derivatives.[9] This necessitates stringent handling protocols and robust, validated purification methods to remove tin residues to parts-per-million (ppm) levels, a non-negotiable requirement for pharmaceutical applications.

Table 1: Comparative Analysis of Common Organostannane Reagents

| Feature | Trimethylstannyl (Me3Sn-) | Tributylstannyl (Bu3Sn-) |

| Relative Reactivity | High | Moderate to High |

| Toxicity | Very High[9] | High |

| Byproduct Polarity | Higher | Lower (more nonpolar) |

| Ease of Removal | Generally easier via chromatography | Challenging, often requires specialized methods[10][11][12] |

| Common Use Case | Difficult couplings, sterically hindered substrates | General purpose, widely used |

Synthesis of Trimethylstannyl Pyrazoles: A Validated Protocol

The most common and direct method for synthesizing N-protected trimethylstannyl pyrazoles involves the deprotonation of a C-H bond followed by quenching with an electrophilic tin source, typically trimethyltin chloride.

Caption: General workflow for the synthesis of a 4-stannylated pyrazole.

Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-4-(trimethylstannyl)-1H-pyrazole

This protocol describes a representative synthesis of a C4-stannylated pyrazole, a common building block.[13]

Materials:

-

1-(Tetrahydropyran-2-yl)-1H-pyrazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Trimethyltin chloride (Me₃SnCl), 1.0 M in THF (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(tetrahydropyran-2-yl)-1H-pyrazole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour. The formation of the lithiated pyrazole is typically observed.

-

Stannylation: Add trimethyltin chloride solution (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. (See Section 4 for details on specialized purification to remove tin byproducts).

The Stille Cross-Coupling Reaction: Mechanism and Key Features

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency.[14][15] The reaction couples an organostannane with an organic halide or pseudohalide (e.g., triflate) catalyzed by a Palladium(0) complex.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., PPh₃, AsPh₃) is critical. Electron-rich, bulky phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[14]

-

Additives (The "Copper Effect"): The addition of stoichiometric amounts of copper(I) salts (e.g., CuI) can significantly accelerate the transmetalation step, particularly with less reactive stannanes or challenging substrates.[16] This is believed to occur via a more reactive organocopper intermediate.

-

Solvent: Polar aprotic solvents like DMF, NMP, or THF are commonly used as they can stabilize the charged intermediates in the catalytic cycle.[5]

Practical Field Insights: Safety, Handling, and Purification

The high toxicity of organotin compounds is the single greatest barrier to their widespread use in pharmaceutical development.[17][18] Therefore, a discussion of their application is incomplete without a rigorous examination of handling and purification protocols.

Safe Handling Procedures:

-

Engineering Controls: All manipulations of trimethylstannyl reagents must be performed in a certified chemical fume hood to prevent inhalation of volatile and toxic compounds.[18]

-

Personal Protective Equipment (PPE): A minimum of a lab coat, chemical safety goggles, and double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[18]

-

Waste Disposal: All organotin waste is considered hazardous and must be segregated and disposed of according to institutional and regulatory guidelines.[18]

Protocol for Removal of Organotin Residues:

Standard silica gel chromatography is often insufficient to remove organotin byproducts to the required ppm level.[17] Modified silica gel techniques are highly effective.[11][12]

Methodology: K₂CO₃-Treated Silica Gel Chromatography

-

Preparation of Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes). In a separate flask, create a mixture of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. Pack the column with this mixture.[12]

-

Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polar organotin byproducts (like Me₃SnCl) will strongly adhere to the K₂CO₃-treated silica, allowing for the efficient elution of the less polar desired product.[12]

-

Analysis: Collect fractions and analyze by TLC and ¹H NMR. Crucially, for pharmaceutical applications, final product lots must be analyzed by ICP-MS to quantify residual tin content.

Characterization of Trimethylstannyl Pyrazoles

Unambiguous characterization is essential. NMR spectroscopy is particularly informative.

Table 2: Typical Spectroscopic Data for a 4-(Trimethylstannyl)pyrazole Derivative

| Technique | Nucleus | Feature | Typical Chemical Shift / Observation |

| NMR | ¹H | Protons on Sn(CH₃)₃ | Singlet, ~0.3-0.6 ppm, with satellite peaks from coupling to ¹¹⁷Sn and ¹¹⁹Sn. |

| NMR | ¹³C | Carbons of Sn(CH₃)₃ | Signal around -8 to -10 ppm. |

| NMR | ¹¹⁹Sn | Tin nucleus | Broad chemical shift range, highly dependent on substitution. |

| IR | C-H (pyrazole) | Stretching vibrations typically appear around 3100 cm⁻¹.[19][20] | |

| Mass Spec | Isotopic Pattern | Tin has a characteristic isotopic distribution pattern that is readily identifiable. |

Conclusion: A Powerful Tool Requiring Rigorous Control

Trimethylstannyl pyrazole reagents are potent and highly effective tools for the synthesis of complex, pyrazole-containing molecules relevant to drug discovery. Their enhanced reactivity offers a clear advantage for challenging cross-coupling reactions. However, this utility is inextricably linked to significant toxicity. By understanding the mechanistic principles, adhering to strict safety protocols, and employing validated, robust purification techniques, researchers can harness the power of these reagents while ensuring the integrity and safety of their final compounds. The methodologies and insights presented in this guide provide a framework for the successful and responsible application of trimethylstannyl pyrazoles in the demanding environment of pharmaceutical research and development.

References

-

Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]

-

Miyake, H., & Yamamura, M. (2010). A Simple Method for the Removal of Organotin Residues from Acetates and a Homoallylic Alcohol Prepared from Organostannane Reage. Letters in Organic Chemistry, 7(4), 333-335. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Analytical Atomic Spectrometry, 11(12), 1157-1164. [Link]

-

Wikipedia. (n.d.). Organotin chemistry. [Link]

-

Chemeurope.com. (n.d.). Stille reaction. [Link]

-

Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]

-

ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry. [Link]

-

Liu, Y., & Seeman, N. C. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry, 25(9), 1640-1647. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition in English, 43(36), 4704–4734. [Link]

-

Casado, A. L., Espinet, P., & Gallego, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

SciSpace. (n.d.). 3.3 Organotin Compounds as PVC Stabilizers. [Link]

-

Báez-García, J. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4701. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Hanada, M. (2014). Stille-coupling: Comprehensive catalytic cycle and mechanistic factors. [Link]

-

1Click Chemistry. (n.d.). Building-Blocks. [Link]

-

Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1954–1990. [Link]

-

ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1954-1990. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1198. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1839-1857. [Link]

-

Chiscop, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(15), 3536. [Link]

-

Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]

-

ResearchGate. (2017). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

Kumar, S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4817. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

Discovery Fine Chemicals. (n.d.). Products: Heterocycles & Building Blocks. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Organic Syntheses. (n.d.). A ONE-POT, THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. [Link]

-

Zeitschrift für Naturforschung. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

-

ResearchGate. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3497. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. [Link]

-

Pretze, M., et al. (2017). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Journal of the American Chemical Society, 139(42), 14834-14847. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. [Link]

-

Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille_reaction [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. sdlookchem.com [sdlookchem.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. The mechanisms of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. connectjournals.com [connectjournals.com]

- 20. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Organotin Pyrazole Compounds in Drug Discovery

Topic: Introduction to Organotin Pyrazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of organotin(IV) moieties with biologically active pyrazole ligands represents a frontier in medicinal inorganic chemistry. While platinum-based drugs (e.g., Cisplatin) have historically dominated metal-based chemotherapy, their dose-limiting nephrotoxicity and resistance profiles have necessitated alternatives. Organotin pyrazoles offer a distinct therapeutic window: the organotin center provides tunable Lewis acidity and lipophilicity, while the pyrazole scaffold acts as a versatile pharmacophore, facilitating specific receptor binding and coordination stability.

This guide details the synthesis, structural characterization, and biological mechanisms of these compounds, providing a roadmap for researchers to design "self-validating" experimental protocols.

Chemical Foundation: The Tin-Pyrazole Synergy

The Rationale

The therapeutic efficacy of organotin pyrazoles stems from the synergistic coupling of two distinct chemical behaviors:

-

The Organotin Moiety (

): Acts as the cytotoxic payload.[1] The organic groups ( -

The Pyrazole Ligand: A five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3][4][5] It functions not merely as a carrier but as a bioactive directing group. Its ability to form hydrogen bonds and coordinate via

or carboxylate substituents stabilizes the hydrolytically sensitive Sn-C bonds.

Structural Coordination Modes

Understanding the coordination geometry is critical for predicting bioactivity. Organotin carboxylates typically adopt one of three motifs:

-

Monomeric Ester Type: Unidentate coordination of the carboxylate group.

-

Bridging Polymer: The carboxylate group bridges two Sn atoms, forming infinite chains (common in solid-state).

-

Chelating Bidentate: The ligand bites the Sn center, often increasing the coordination number to 5 or 6.

Key Insight: 5-coordinate trigonal bipyramidal structures often exhibit superior antitumor activity compared to their tetrahedral counterparts due to more favorable kinetic lability in biological fluids.

Strategic Synthesis Protocol

Directive: Do not rely on generic recipes. This protocol uses the Dean-Stark condensation method, preferred for its thermodynamic drive toward product formation via water removal.

Reagents & Stoichiometry

-

Precursor: Diorganotin(IV) Oxide (

) or Diorganotin(IV) Dichloride ( -

Ligand: Pyrazole-derived carboxylic acid (e.g., 3,5-dimethylpyrazole-4-carboxylic acid).

-

Solvent: Toluene/Ethanol (3:1 v/v) azeotropic mixture.[6]

-

Stoichiometry: 1:2 (Metal:Ligand) for monomeric/chelated complexes; 1:1 for distannoxanes.

Step-by-Step Workflow

-

Ligand Activation: Dissolve the pyrazole ligand in ethanol. If using

, pre-treat the ligand with Sodium Ethoxide ( -

Condensation: Add the organotin precursor to the ligand solution in a round-bottom flask equipped with a Dean-Stark trap.

-

Reflux: Heat to reflux (~110°C). The azeotropic removal of water is the self-validating checkpoint : the reaction is theoretically complete when water ceases to collect in the trap (typically 4-6 hours).

-

Filtration & Crystallization: Filter the hot solution to remove unreacted oxide. Allow the filtrate to evaporate slowly at room temperature. Do not force precipitation with cold ether immediately; slow evaporation yields X-ray quality crystals.

Visualization: Synthesis Logic

Figure 1: Step-by-step synthesis workflow using azeotropic dehydration to drive equilibrium.

Characterization Framework

To validate the synthesis, specific spectral signatures must be identified.

| Technique | Parameter | Diagnostic Signal | Structural Implication |

| FT-IR | 1600–1650 cm⁻¹ | Carboxylate coordination. | |

| Indicates monodentate binding. | |||

| 400–550 cm⁻¹ | Confirmation of Sn-Ligand bond formation. | ||

| ¹H NMR | Coupling satellites | Magnitude indicates coordination geometry (larger J = higher coordination). | |

| ¹¹⁹Sn NMR | Chemical Shift ( | -90 to -190 ppm (4-coord) -200 to -400 ppm (5/6-coord) | Direct evidence of coordination number. |

Biological Mechanisms of Action (MoA)

Organotin pyrazoles are not merely alkylating agents; they function as "mitochondrial poisons" and DNA intercalators.

Cytotoxicity & Apoptosis

Unlike cisplatin, which primarily targets nuclear DNA, organotin compounds often target the mitochondria.

-

Membrane Interaction: The lipophilic R-groups facilitate entry into the cell.

-

Mitochondrial Swelling: The tin complex disrupts the mitochondrial membrane potential (

). -

ROS Generation: Disruption of the electron transport chain leads to an accumulation of Reactive Oxygen Species (ROS).

-

Caspase Cascade: Cytochrome c release triggers Caspase-3/9, leading to apoptosis.

DNA Interaction

Certain planar pyrazole organotins can intercalate between DNA base pairs. The

Visualization: Signaling Pathway

Figure 2: Dual-mechanism pathway showing mitochondrial disruption and DNA interaction leading to apoptosis.

Safety & Toxicology: The "Tin" Problem

While potent, organotins possess a narrow therapeutic index. Neurotoxicity and immunotoxicity (thymus atrophy) are known risks of triorganotins (

-

Design Strategy: Focus on Diorganotins (

) rather than triorganotins. Diorganotins generally exhibit lower mammalian toxicity while retaining significant antitumor activity. -

Ligand Selection: Bulky pyrazole ligands can sterically hinder the tin center, preventing rapid hydrolysis and non-specific binding to healthy proteins (e.g., hemoglobin), thereby improving selectivity.

References

-

Review of Synthetic Advances: Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Chemical Review Letters. URL:[Link]

-

Synthesis & Characterization: Title: Synthesis, characterization, and biological activity of some organotin pyrazolecarboxylates. Source: ResearchGate.[6][7] URL:[Link]

-

Antitumor Mechanisms: Title: Syntheses, structures and anti-tumor activity of four new organotin(iv) carboxylates based on 2-thienylselenoacetic acid.[8] Source: Dalton Transactions (RSC). URL:[Link]

-

Cellular Basis of Activity: Title: Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Source: Frontiers in Oncology. URL:[Link]

-

Detailed Structural Analysis: Title: Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Source: MDPI (Molecules). URL:[Link]

Sources

- 1. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, structures and anti-tumor activity of four new organotin(iv) carboxylates based on 2-thienylselenoacetic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability and Storage of 1-(Trimethylstannyl)-1H-pyrazole

[1]

Part 1: Chemical Identity & Core Instability Profile[1]

1-(Trimethylstannyl)-1H-pyrazole is an organotin-nitrogen heterocycle used primarily as a nucleophilic pyrazole transfer reagent in organic synthesis.[1] Unlike its C-stannyl isomers (e.g., 4-trimethylstannylpyrazole), which are relatively robust, the N-stannyl congener features a labile Sn–N bond that dictates its entire handling protocol.[1]

| Property | Detail |

| CAS Number | 111570-55-3 (Representative/Analogous) |

| Formula | |

| Molecular Weight | ~230.88 g/mol |

| Physical State | Colorless oil or low-melting solid (highly dependent on purity) |

| Primary Hazard | Severe Neurotoxin (Trimethyltin moiety) |

| Stability Class | Hydrolytically Unstable (Moisture Sensitive) |

The Mechanism of Instability: The N–Sn Bond

The critical technical challenge with this compound is the high polarization of the Nitrogen-Tin bond.[1] The hard nucleophilic nature of the pyrazole nitrogen combined with the oxophilic nature of the trimethyltin group makes the bond highly susceptible to protolysis .[1]

Upon exposure to ambient moisture (even trace amounts), the compound undergoes rapid hydrolysis:[1]

This reaction is often autocatalytic in the presence of trace acid or base.[1] Consequently, exclusion of water is the single most important factor in storage. [1]

Part 2: Storage & Handling Protocols[1][4][5]

Environmental Control (The "Three-Barrier" System)

To maintain purity >98% over extended periods, a "Three-Barrier" storage system is required.[1]

-

Barrier 1: Primary Containment. [1]

-

Barrier 3: Secondary Containment.

-

Place the primary vessel inside a secondary jar containing a desiccant (e.g., Drierite or P

O -

Store the entire assembly in a glovebox if available.[1]

-

Temperature Management

-

Recommended:

(Freezer).[1] -

Rationale: Low temperature kinetically inhibits hydrolysis from trace moisture ingress and prevents ligand redistribution (scrambling of alkyl groups on Tin).[1]

-

Warning: Do not store in a freezer that also contains acidic reagents (e.g., HCl, AcOH), as acid vapors will rapidly cleave the N–Sn bond.

Safety: The Trimethyltin Hazard

CRITICAL SAFETY ALERT: The trimethyltin (

Part 3: Quality Control & Self-Validating Systems[1]

Before using 1-(trimethylstannyl)-1H-pyrazole in critical cross-coupling or transmetallation reactions, you must validate its integrity.[1] The presence of hydrolysis products will kill catalytic cycles (poisoning Pd/Pt catalysts).[1]

NMR Validation Protocol

Dissolve a small aliquot in anhydrous

| Signal | Chemical Shift ( | Diagnostic Interpretation |

| Sn-Me | Sharp singlet with | |

| Pyrazole C-H | Distinct shifts for H3, H4, H5.[1][4] | |

| Impurity: Pyrazole N-H | FAIL: Indicates hydrolysis (Py-H formation).[1] | |

| Impurity: Me | FAIL: Indicates formation of stannoxanes/hydroxides.[1] |

Pass Criteria:

Part 4: Visualization of Degradation & Handling[1]

The following diagram illustrates the degradation pathway and the decision logic for handling.

Caption: Figure 1. Hydrolytic degradation pathway of N-stannyl pyrazoles and the required storage intervention to prevent toxic byproduct formation.

Part 5: Experimental Handling Workflow

When using this compound for Stille Couplings or N-arylation :

-

Preparation: Flame-dry all glassware. Cool under a stream of Argon.[1]

-

Transfer:

-

Reaction: Add the stannyl pyrazole last or mix with the aryl halide/catalyst in the glovebox before bringing out to the manifold.

-

Quenching: Quench reactions with aqueous KF (Potassium Fluoride) or CsF. This precipitates the tin waste as insoluble polymeric fluorostannanes, facilitating filtration and reducing tin toxicity in the workup.[1]

Waste Disposal

All waste streams (aqueous and organic) must be segregated as "Heavy Metal / Organotin Waste." Do not mix with general organic solvents.[1] Treat glassware with a base bath (KOH/iPrOH) to fully degrade trace organotins before standard washing.[1]

References

-

Toxicity of Trimethyltin

-

Synthesis and Properties of N-Stannyl Azoles

-

General Organotin Handling

-

Stille Coupling Methodology (Relevance of Stannyl Reagents)

Sources

- 1. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. crude.abx.de [crude.abx.de]

- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

1-(Trimethylstannyl)-1H-pyrazole discovery and history

This guide details the discovery, synthesis, and technical utility of 1-(Trimethylstannyl)-1H-pyrazole , a specialized organometallic reagent used primarily as a "masked" pyrazole equivalent and a probe for fluxional metallotropy in heterocyclic chemistry.

Executive Summary

1-(Trimethylstannyl)-1H-pyrazole (CAS: Not widely listed as commodity; analogous to tributyl variant CAS 104683-22-1) is an organotin-nitrogen compound characterized by a labile Sn–N bond. Unlike its C-stannyl isomers (used in Stille couplings), this N-stannyl derivative serves two distinct roles in advanced synthesis:

-

Regiocontrol Agent : It directs electrophilic attack to specific ring positions by blocking the nitrogen, then depolymerizing or hydrolyzing.

-

Metallotropic Probe : It exhibits rapid intramolecular migration (fluxionality) of the trimethylstannyl group between the N1 and N2 positions, a phenomenon used to study activation energies in dynamic NMR spectroscopy.

Historical Genesis & Discovery[1]

The "Organotin Boom" (1950s–1960s)

The systematic exploration of organotin-nitrogen chemistry began in the mid-20th century, driven by the search for new biocides and polymer stabilizers. The definitive discovery of N-stannyl pyrazoles is attributed to the Dutch chemists J. G. A. Luijten and G. J. M. van der Kerk at the Institute for Organic Chemistry TNO, Utrecht.

The Seminal Discovery (1963)

In 1963 , Luijten and van der Kerk published the foundational paper "Investigations on organotin compounds XIX".[1] They successfully synthesized a library of 20 organotin-nitrogen heterocycles, including pyrazole derivatives.[2][3]

-

Motivation : To determine if the Sn atom could form stable covalent bonds with heterocyclic nitrogen, overcoming the susceptibility to hydrolysis observed in simple stannyl-amines.

-

Key Finding : They established that while the Sn–N bond is hydrolytically unstable, it can be formed quantitatively under anhydrous conditions, providing a new class of "stannyl-amines" with unique reactivity.

Synthesis Protocols

Two primary methodologies exist for synthesizing 1-(trimethylstannyl)-1H-pyrazole. Method A is preferred for high purity as it produces water as the only byproduct.

Method A: The Azeotropic Dehydration (Standard)

This method utilizes Bis(trimethyltin)oxide, driving the equilibrium forward by removing water.

Reagents:

-

Pyrazole (1.0 equiv)

-

Bis(trimethyltin)oxide (0.5 equiv)

-

Solvent: Benzene or Toluene (Anhydrous)

Protocol:

-

Setup : Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (Ar or N₂).

-

Charging : Add Pyrazole (68 mg, 1 mmol) and Bis(trimethyltin)oxide (165 mg, 0.5 mmol) to 10 mL of benzene.

-

Reflux : Heat to reflux (80°C). As the reaction proceeds, the azeotrope of Benzene/Water will collect in the trap.

-

Completion : Continue reflux until no further water separates (typically 2–4 hours).

-

Isolation : Evaporate the solvent in vacuo. The product is a moisture-sensitive oil or low-melting solid.

-

Note: Distillation must be performed under high vacuum due to thermal sensitivity.

-

Method B: The Salt Metathesis (Alternative)

Used when the organotin oxide is unavailable, though it requires filtration of salt byproducts.

Reagents:

-

Sodium Pyrazolide (Prepared from Pyrazole + NaH)

-

Trimethyltin Chloride (Me₃SnCl)

-

Solvent: Dry THF

Protocol:

-

Suspend NaH (1.1 equiv) in dry THF at 0°C.

-

Add Pyrazole (1.0 equiv) slowly; stir until H₂ evolution ceases (formation of Sodium Pyrazolide).

-

Add Trimethyltin Chloride (1.0 equiv) dropwise.

-

Stir at Room Temperature for 2 hours.

-

Filter through Celite to remove NaCl precipitate.

-

Concentrate filtrate to obtain the product.

Mechanistic Utility & Fluxionality

Metallotropy (The "Ping-Pong" Mechanism)

A defining feature of 1-(trimethylstannyl)pyrazole is metallotropy . The

Graphviz Diagram: Metallotropic Shift

Caption: The fluxional migration of the trimethylstannyl moiety between nitrogen atoms, detectable by NMR line broadening at low temperatures.

Reactivity Profile

The Sn–N bond is highly polarized, making the compound an excellent "pyrazole transfer" reagent.

| Reaction Type | Reactant | Product | Mechanism |

| Hydrolysis | Pyrazole + | Nucleophilic attack at Sn | |

| Transmetallation | 1-Lithio-pyrazole | Sn/Li Exchange | |

| Acylation | N-Acyl Pyrazole | Elimination of | |

| Stille Coupling | Rarely used directly | C-H activation usually required first |

Safety & Handling (Organotin Toxicity)